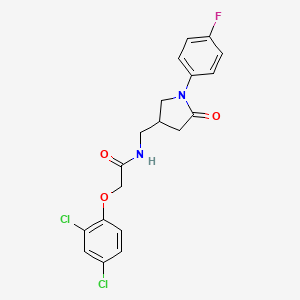

2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Description

The compound 2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone and a substituted pyrrolidinone moiety. The 2,4-dichlorophenoxy group is a hallmark of synthetic auxin analogs (e.g., 2,4-D), which are known for their herbicidal and growth-regulatory properties . The pyrrolidin-3-ylmethyl group, bearing a 4-fluorophenyl substituent and a ketone at position 5, introduces structural complexity that may enhance target specificity or metabolic stability.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN2O3/c20-13-1-6-17(16(21)8-13)27-11-18(25)23-9-12-7-19(26)24(10-12)15-4-2-14(22)3-5-15/h1-6,8,12H,7,9-11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZWPJCZGGYQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxaldehyde in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural motifs are shared with several classes of bioactive molecules. Below is a comparative analysis:

Key Observations

Auxin Agonists vs. Target Compound: The 2,4-dichlorophenoxy group in the target compound aligns with synthetic auxins like 2,4-D and WH7, which act as plant growth regulators . However, the addition of the pyrrolidinone-fluorophenyl moiety may redirect its activity toward mammalian targets (e.g., anti-inflammatory pathways), as seen in COX-2 inhibitors from .

Anti-Inflammatory Potential: The compound from shares the 2,4-dichlorophenoxy group and acetamide backbone with the target molecule but incorporates a quinazolinone core instead of pyrrolidinone. Its COX-2 selectivity (IC₅₀ = 116.73 mmol/kg) suggests that the dichlorophenoxy-acetamide framework is compatible with enzyme inhibition .

Herbicide vs. Pharmaceutical Design: Chloroacetamide herbicides like alachlor lack the oxygenated aromatic and heterocyclic substituents seen in the target compound, emphasizing divergent applications. The pyrrolidinone and fluorophenyl groups in the target molecule likely reduce herbicidal activity while enhancing pharmacokinetic properties for drug development.

Heterocyclic Synthesis Intermediates: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide demonstrates the utility of chloroacetamides in synthesizing sulfur-containing heterocycles. The target compound’s pyrrolidinone ring could similarly serve as a precursor for fused-ring systems.

Research Implications

- The target compound’s structural hybridity positions it as a candidate for anti-inflammatory or enzyme-targeted drug discovery, leveraging the 2,4-dichlorophenoxy group’s bioactivity and the pyrrolidinone’s metabolic stability.

- Synthetic routes may adopt strategies from (e.g., hybrid pharmacophore design ) or (heterocyclic derivatization ).

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and toxicological profile.

- Molecular Formula : CHClFNO

- Molecular Weight : 314.139 g/mol

- CAS Number : 25182-23-4

- Density : 1.434 g/cm³

- Boiling Point : 493.9 °C

- Flash Point : 252.5 °C

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. The presence of the dichlorophenoxy group suggests potential herbicidal activity, while the fluorophenyl moiety may enhance its binding affinity to specific biological targets.

Pharmacological Effects

Research indicates that compounds related to 2,4-D can significantly affect acetylcholinesterase (AChE) activity. A study demonstrated that a single dose of 2,4-D reduced AChE activity in rat muscle tissues, leading to alterations in locomotor activity and myopathy . This suggests that similar derivatives may exhibit comparable neurotoxic effects.

Toxicological Profile

The toxicological assessment of related compounds has shown low acute toxicity but potential chronic effects at higher doses. Long-term studies have indicated kidney and thyroid abnormalities in animal models exposed to 2,4-D . The specific compound's safety profile remains under investigation; however, given the structural similarities to established herbicides, caution is warranted.

Study on Neurotoxicity

A study published in Experimental Neurology explored the neurotoxic effects of 2,4-D and its derivatives on rat models. The results indicated significant decreases in AChE activity and subsequent behavioral changes such as reduced spontaneous locomotor activity . The findings underscore the potential neurotoxic implications of this class of compounds.

Herbicidal Activity

In agricultural contexts, compounds similar to this compound have been evaluated for their efficacy as herbicides. The presence of functional groups capable of disrupting plant growth pathways suggests that this compound could be effective in controlling unwanted vegetation while posing risks to non-target organisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 314.139 g/mol |

| Density | 1.434 g/cm³ |

| Boiling Point | 493.9 °C |

| Flash Point | 252.5 °C |

Q & A

Basic: What synthetic methodologies are recommended for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step routes, including:

- Coupling reactions between phenoxy-acetamide precursors and substituted pyrrolidinone derivatives under controlled conditions (e.g., DMF as a solvent, potassium carbonate as a base) .

- Key parameters : Temperature (room temperature for coupling steps), solvent choice (e.g., DMF enhances solubility), and reaction time (monitored via TLC) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires iterative adjustments to stoichiometry and catalyst loading (e.g., palladium on carbon for cross-coupling) .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify hydrogen/carbon environments (e.g., aromatic protons at 6.8–7.4 ppm, carbonyl signals at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

- HPLC : Quantifies purity (>98% for pharmacological assays) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and predicted structures?

Answer:

- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-proton or carbon-proton correlations, particularly for overlapping signals in aromatic regions .

- X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR)?

Answer:

- Analog Synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl) and assess biological activity changes. Example: Replace the 4-fluorophenyl group with a 3-chlorophenyl moiety to evaluate target binding .

- Computational Docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., kinase active sites) .

- In Vitro Assays : Test analogs in enzyme inhibition or receptor-binding assays to correlate structural features with activity .

Advanced: How can computational tools enhance synthesis and optimization?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible pathways and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for novel analogs .

- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine future predictions .

Basic: What parameters are critical when scaling up synthesis?

Answer:

- Solvent Scalability : Replace DMF with greener solvents (e.g., ethanol/water mixtures) for easier large-scale purification .

- Temperature Control : Use jacketed reactors to maintain precise conditions during exothermic steps .

- Catalyst Recovery : Implement filtration systems to reclaim palladium catalysts for cost efficiency .

Advanced: How do in vitro and in vivo pharmacological profiles differ, and why?

Answer:

- Metabolic Stability : In vivo, cytochrome P450 enzymes may degrade the compound, reducing bioavailability compared to in vitro results. Use liver microsome assays to predict metabolism .

- Solubility Issues : Poor aqueous solubility in physiological buffers (e.g., PBS) can limit in vivo efficacy. Formulate with co-solvents (e.g., PEG 400) or nanoparticles .

- Toxicity Screens : In vivo studies may reveal off-target effects (e.g., hepatotoxicity) not detected in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.